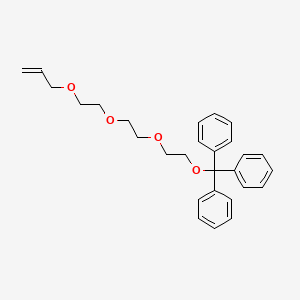
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal alkene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of triphenylmethanol with tetraethylene glycol under acidic conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene involves its interaction with molecular targets through its ether linkages and terminal alkene group. These interactions can lead to the formation of stable complexes with various molecules, influencing their reactivity and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol: Similar structure but with a hydroxyl group instead of an alkene.
2,5,8,11-Tetraoxatetradec-13-ene: Lacks the triphenyl groups, making it less bulky and potentially more reactive.
Uniqueness
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is unique due to its combination of triphenyl groups and multiple ether linkages, which provide both steric hindrance and flexibility. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Eigenschaften
CAS-Nummer |
125274-09-1 |
|---|---|
Molekularformel |
C28H32O4 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
[diphenyl-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C28H32O4/c1-2-18-29-19-20-30-21-22-31-23-24-32-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h2-17H,1,18-24H2 |
InChI-Schlüssel |
CJKZHIXECMTCDB-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
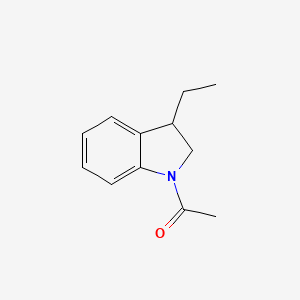
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
![3-Anilino-2-[(morpholin-4-yl)methyl]-1H-inden-1-one](/img/structure/B14305267.png)
![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)
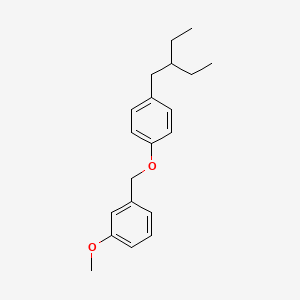
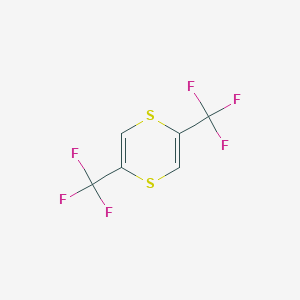
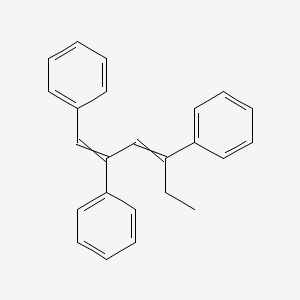
![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
